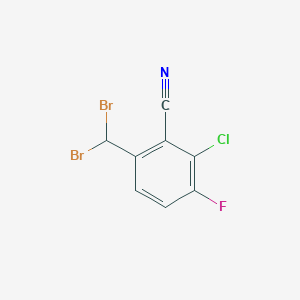

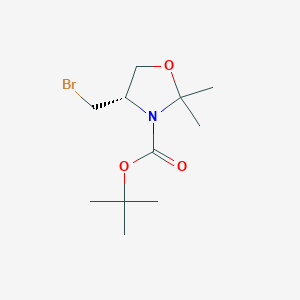

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral molecule that is likely to be used as an intermediate in the synthesis of various biologically active compounds or as a chiral auxiliary in asymmetric synthesis. While the specific compound is not directly mentioned in the provided papers, related structures and their synthesis are discussed, which can provide insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection of functional groups, esterification, and the introduction of chiral centers. For example, the synthesis of a related oxazolidine derivative, (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, was achieved from L-cystine through a six-step process with an overall yield of 41% . Another related compound, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, was synthesized from L-cystine in a three-step process with an overall yield of 54% . These studies demonstrate the complexity and multi-step nature of synthesizing such chiral compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography. For instance, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction analysis . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single-crystal XRD data . These techniques are crucial for confirming the stereochemistry and overall molecular structure of chiral compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes various transformations that are essential for the synthesis of complex molecules. For example, the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to form formyl products is a key step in the synthesis of homochiral amino acid derivatives . Additionally, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate involved a palladium-catalyzed Suzuki reaction, highlighting the use of cross-coupling reactions in the synthesis of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a monoclinic space group with specific unit cell parameters, which can affect the compound's solubility and stability . The antibacterial activities of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives were evaluated, showing that the introduction of certain functional groups can enhance biological activity .

科学研究应用

-

Scientific Field: Organic Synthesis

-

Scientific Field: Biological Evaluation

- Application Summary : Derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2), serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Methods of Application : These derived compounds have shown a wide spectrum of biological activities such as the antibacterial , antifungal , anticancer , antiparasitic antihistamine and antidepressive activities .

- Results or Outcomes : The results of these biological evaluations would depend on the specific biological activity being evaluated, the experimental conditions, and the specific derivative of N-Boc piperazine being tested .

-

Scientific Field: Phase-Transfer Catalysis

- Application Summary : Tetrabutylammonium bromide (TBAB) has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of TBAB is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes .

- Methods of Application : It is also employed as an efficient co-catalyst for numerous coupling reactions . It has also acted as an efficient zwitterionic solvent in many organic transformations under molten conditions .

- Results or Outcomes : The outcome of using TBAB in phase-transfer catalysis would be the efficient synthesis of various biologically promising heterocyclic scaffolds .

-

Scientific Field: Pharmaceutical Lyophilization

- Application Summary : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years .

- Methods of Application : Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- Results or Outcomes : The outcome of using tert-butyl alcohol in pharmaceutical lyophilization would be improved drug formulation characteristics .

-

Scientific Field: Chemical Synthesis

- Application Summary : This compound is often used as a reagent in the synthesis of other chemicals .

- Methods of Application : The specific methods of application would depend on the target compound being synthesized. Generally, it would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and solvent, as determined by the synthetic chemist .

- Results or Outcomes : The outcome of using this compound in chemical synthesis would be the production of the target compound. The yield, purity, and other characteristics of the product would depend on the specific reaction conditions and the other reactants used .

-

Scientific Field: Drug Development

- Application Summary : Compounds like this can be used in the development of new drugs .

- Methods of Application : This would involve using the compound as a building block in the synthesis of potential drug molecules. The specific methods would depend on the target drug molecule and the overall drug development process .

- Results or Outcomes : The outcome would be the development of new drug molecules that could potentially be used to treat various diseases .

属性

IUPAC Name |

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFPBVQWEAFHRD-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)CBr)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)